molecular formula C16H17F3N6O3 B2697627 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea CAS No. 2034541-33-6

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Cat. No. B2697627
CAS RN: 2034541-33-6
M. Wt: 398.346
InChI Key: NVPGBMKTVJRQHB-UHFFFAOYSA-N
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Description

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a useful research compound. Its molecular formula is C16H17F3N6O3 and its molecular weight is 398.346. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound "1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea" is part of a broader category of chemicals that have been synthesized and studied for various applications. Its synthesis involves complex chemical reactions aimed at creating compounds with specific structural features that impart unique properties. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the formation of pseudopeptidic [1,2,4]triazines through Ugi reactions and subsequent modifications, highlighting the versatility and potential for creating novel compounds with tailored functionalities (Sañudo et al., 2006).

Biological and Medicinal Applications

The applications of such compounds are diverse, with significant interest in their biological and medicinal properties. For instance, the study on novel urea and bis-urea primaquine derivatives incorporating hydroxyphenyl or halogenphenyl substituents provides valuable insights into their potential as antimicrobial agents and in cancer treatment. These compounds show promising antiproliferative activities against various cancer cell lines, with specific derivatives demonstrating high selectivity and efficacy, suggesting their potential as lead compounds in the development of new therapeutic agents (Perković et al., 2016).

Antimicrobial Properties

The antimicrobial properties of triazine derivatives are also noteworthy. A series of aliphatic thiourea and aryl urea compounds containing the 1,3,5-s-triazine moiety have been synthesized and evaluated for their antimicrobial efficacy. These compounds were found to exhibit significant activity against various microorganisms, indicating their potential as antimicrobial agents. Such studies contribute to the understanding of the structure-activity relationships and the development of new compounds for combating microbial resistance (Desai et al., 2007).

Environmental Applications

Beyond their biological and medicinal applications, compounds of this class may also find applications in environmental science, such as in the development of novel herbicides or as agents in the study of plant metabolism and resistance mechanisms. For example, the cytochrome P450-dependent hydroxylation of the sulfonylurea herbicide prosulfuron illustrates the metabolic pathways and potential environmental fate of such compounds, providing insights into their behavior in biological systems and their impact on agricultural practices (F. and Swanson, 1996).

properties

IUPAC Name

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-(2,3,4-trifluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O3/c1-27-16-23-11(22-14(24-16)25-4-6-28-7-5-25)8-20-15(26)21-10-3-2-9(17)12(18)13(10)19/h2-3H,4-8H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPGBMKTVJRQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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